2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol
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Overview
Description
2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol is a chemical compound that belongs to the class of amino alcohols It features a pyridine ring substituted with a hydroxymethyl group and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxaldehyde and aminoethanol.
Reaction Conditions: The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(hydroxymethyl)pyridine: Lacks the ethanol moiety.
2-Amino-2-(5-methyl)pyridin-2-yl)ethanol: Lacks the hydroxymethyl group.
2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)propane: Has a propane instead of an ethanol moiety.
Uniqueness
2-Amino-2-(5-(hydroxymethyl)pyridin-2-yl)ethanol is unique due to the presence of both the hydroxymethyl and aminoethanol groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-amino-2-[5-(hydroxymethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H12N2O2/c9-7(5-12)8-2-1-6(4-11)3-10-8/h1-3,7,11-12H,4-5,9H2 |
InChI Key |
JBQHAIAVSRIYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CO)C(CO)N |
Origin of Product |
United States |
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